2-Amino-3-chloro-5-methoxypyridine
Description
2-Amino-3-chloro-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a chlorine atom at the third position, and a methoxy group at the fifth position
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
3-chloro-5-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) |
InChI Key |
SCMQAZIYTJFORU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-5-methoxypyridine typically involves the chlorination of 2-amino-5-methoxypyridine. One common method includes the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications in research and industry.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at C-3 Chlorine
The chlorine atom at position 3 undergoes substitution under nucleophilic conditions due to activation by the electron-withdrawing pyridine ring. Key reactions include:
Amination with Ammonia
-
Conditions : 20–40% aqueous ammonia, 100–150°C, 2–30 atm pressure in a closed vessel .
-
Mechanism : The reaction proceeds via a Meisenheimer intermediate, with the amino group replacing chlorine.
-
Yield : ~70–85% for analogous 2-amino-trifluoromethylpyridines .
Alkoxy Substitution
-
Product : 3-methoxy derivatives (e.g., 2-amino-3-methoxy-5-methoxypyridine).
| Nucleophile | Temperature (°C) | Solvent | Product | Reference |
|---|---|---|---|---|
| NH3 | 100–150 | H2O/NH3 | 2-Amino-5-methoxypyridine | |
| NaOMe | 80 | EtOH | 3-Methoxy derivative |
Electrophilic Substitution at Activated Positions
The amino (-NH2) and methoxy (-OMe) groups direct electrophiles to specific positions:
Nitration
Sulfonation
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom participates in Pd-mediated couplings, enabling access to complex architectures:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh3)4, K2CO3, aryl boronic acid, 80°C in dioxane .
-
Product : Biaryl derivatives (e.g., 2-amino-3-aryl-5-methoxypyridine) .
Buchwald-Hartwig Amination
| Reaction Type | Catalyst | Ligand | Substrate | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4 | – | Aryl boronic acid | 70–85 | |
| Buchwald-Hartwig | Pd2(dba)3 | Xantphos | Aryl amine | 65–90 |
Condensation Reactions Involving the Amino Group
The amino group facilitates condensation with carbonyl compounds:
Schiff Base Formation
-
Conditions : Aldehyde (e.g., benzaldehyde), ethanol, reflux .
-
Product : Imine derivatives (e.g., -(3-chloro-5-methoxypyridin-2-yl)benzaldimine) .
Thiourea Synthesis
Directed Ortho-Metallation (DoM)
The amino group directs lithiation for functionalization:
Lithiation/Formylation
Halogenation and Functional Group Interconversion
Chlorine Retention in Reductive Environments
Methoxy Group Demethylation
Biological Activity and Derivatives
Derivatives exhibit pharmacological potential:
Scientific Research Applications
2-Amino-3-chloro-5-methoxypyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methoxypyridine
- 2-Chloro-5-methoxypyridine
- 2-Amino-3-methoxypyridine
Comparison
2-Amino-3-chloro-5-methoxypyridine is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct reactivity and properties. Compared to 2-Amino-5-methoxypyridine, the chlorine atom in the third position allows for additional substitution reactions. Compared to 2-Chloro-5-methoxypyridine, the amino group provides sites for further functionalization and biological activity.
Biological Activity
2-Amino-3-chloro-5-methoxypyridine (C6H7ClN2O) is a pyridine derivative that has garnered attention for its potential biological activities. Research into its pharmacological properties reveals a range of effects, particularly in antimicrobial and anticancer applications. This article compiles findings from various studies, presenting a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Substituents : An amino group (-NH2), a chloro group (-Cl), and a methoxy group (-OCH3) at specific positions on the ring.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.
- Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to cell lysis. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value indicating potent antibacterial activity .
| Microorganism | Activity | IC50 (μM) |
|---|---|---|
| Methicillin-resistant S. aureus | Antibacterial | 0.29 |
| E. coli (ESBL-producing strains) | Moderate antibacterial activity | Not specified |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines.
- Cell Lines Tested : Murine melanoma B16 cells and human colon adenocarcinoma HT-29 cells.
- Findings : Treatment with this compound resulted in reduced cell viability and induced G0/G1 phase arrest, suggesting a potential mechanism for anticancer activity .
| Cell Line | Effect | Mechanism |
|---|---|---|
| B16 Murine Melanoma | Induces apoptosis | Cell cycle arrest |
| HT-29 Human Colon Adenocarcinoma | Decreased viability | G0/G1 phase arrest |
Case Studies
- Study on Antimicrobial Effects : A study evaluated the efficacy of this compound against various bacterial strains, including MRSA. Results indicated that the compound significantly inhibited bacterial growth, supporting its use as a potential therapeutic agent for resistant infections .
- Anticancer Research : Another research focused on the cytotoxic effects of this compound on cancer cell lines, revealing that it not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development as an anticancer drug .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-3-chloro-5-methoxypyridine, and how can purity be ensured?
- Methodology :
- Bromination/Chlorination : Start with a precursor like 2-amino-3-methylpyridine. Introduce chlorine via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) under controlled conditions .
- Methoxy Group Introduction : Use nucleophilic aromatic substitution (e.g., NaOMe/CuI in DMF) to install the methoxy group at the 5-position.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .
Q. What safety protocols are critical for handling this compound?
- Handling :
- Use PPE (nitrile gloves, safety goggles) due to skin/eye irritation risks .
- Work in a fume hood to avoid inhalation of dust.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Identify substituents (e.g., methoxy δ ~3.8 ppm, aromatic protons δ 6.5–8.0 ppm).
- FT-IR : Confirm NH₂ (3350–3450 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.
- Mass Spectrometry (EI-MS) : Look for molecular ion [M+H]+ at m/z 172.5 (C₆H₆ClN₂O) .
Advanced Research Questions
Q. How can regioselectivity be controlled during substitution reactions at the 3-chloro position?
- Strategies :
- Directing Groups : The 2-amino and 5-methoxy groups act as electron-donating groups (EDGs), directing electrophiles to the 4- or 6-positions. Use steric hindrance (e.g., bulky ligands) to favor substitution at the 3-chloro site .
- Catalytic Systems : Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with aryl boronic acids or amines. Optimize solvent (toluene/DMF) and base (Cs₂CO₃) for high yields .
Q. What causes low yields in cross-coupling reactions, and how can they be mitigated?
- Challenges :
- Steric hindrance from the methoxy group reduces catalyst accessibility.
- Competing side reactions (e.g., dechlorination).
- Solutions :
- Use Pd(OAc)₂ with XPhos ligand to enhance catalytic efficiency.
- Pre-activate the chloro group via microwave-assisted heating (120°C, 30 min) to accelerate coupling .
Q. How do computational and experimental data on reaction mechanisms align or conflict?
- DFT Modeling : Apply hybrid functionals (e.g., B3LYP with exact exchange terms) to predict activation barriers for substitution pathways .
- Validation : Compare computed transition states with experimental kinetic isotope effects (KIE). Discrepancies may arise from solvent effects or incomplete basis sets—adjust parameters (e.g., include implicit solvation models like SMD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
